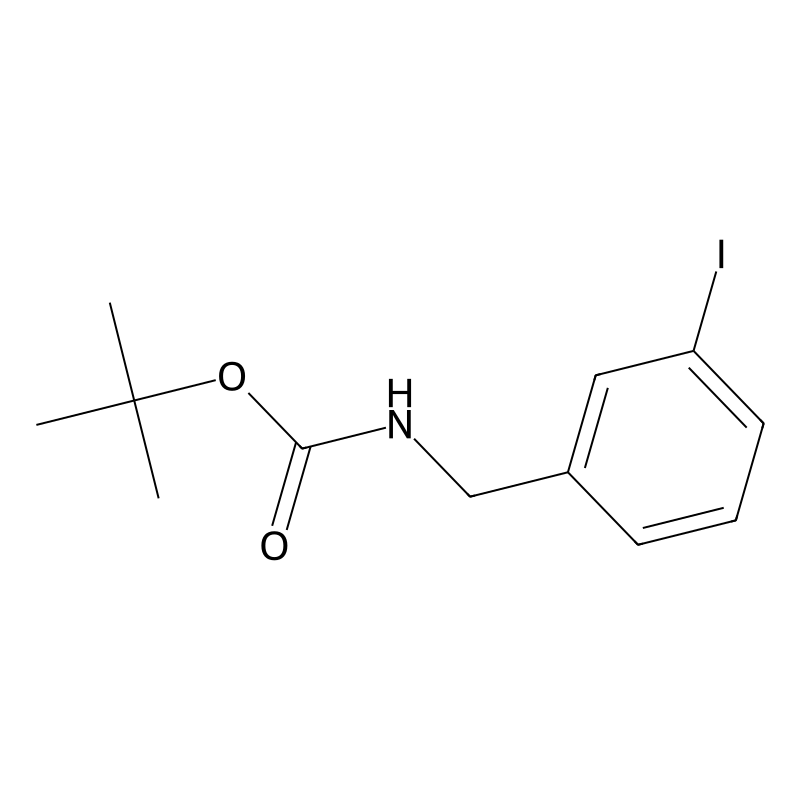

tert-Butyl 3-iodobenzylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Intermediate in Organic Synthesis: The presence of a protected amine (carbamate) and an iodine group suggests tert-Butyl 3-iodobenzylcarbamate could be a useful intermediate in organic synthesis. The carbamate group can be selectively removed to reveal a primary amine, while the iodine can participate in various substitution or coupling reactions.

- Probe for Protein-Protein Interactions: The 3-iodobenzyl moiety has been used in other molecules as a probe for protein-protein interactions []. It's possible tert-Butyl 3-iodobenzylcarbamate could be derivatized to target specific proteins due to the presence of this group.

Tert-Butyl 3-iodobenzylcarbamate is an organic compound characterized by its molecular formula, which includes a tert-butyl group, an iodobenzyl moiety, and a carbamate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the carbamate and iodobenzyl functionalities, which can be exploited for further chemical transformations.

- Nucleophilic Substitution: The iodine atom is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the iodine.

- Deprotection Reactions: The carbamate group can be hydrolyzed under acidic or basic conditions to release the corresponding amine and tert-butanol.

- Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reagents used.

These reactions make tert-butyl 3-iodobenzylcarbamate a versatile intermediate in organic synthesis.

Although specific biological activity data for tert-butyl 3-iodobenzylcarbamate is limited, compounds containing carbamate groups often exhibit pharmacological properties. Carbamates are known to have applications as insecticides and in pharmaceuticals due to their ability to inhibit enzymes such as acetylcholinesterase. The iodobenzyl moiety may also contribute to biological activity through interactions with biological targets.

Tert-Butyl 3-iodobenzylcarbamate can be synthesized through several methods:

- Carbamate Formation: The reaction of 3-iodobenzylamine with tert-butyl chloroformate in the presence of a base (such as triethylamine) leads to the formation of tert-butyl 3-iodobenzylcarbamate.

- Iodination of Benzyl Compounds: Starting from benzyl carbamates, iodination can be performed using iodine monochloride or N-iodosuccinimide (NIS) under mild conditions to introduce the iodine atom at the 3-position.

These synthesis routes highlight the compound's accessibility for laboratory preparation.

Tert-Butyl 3-iodobenzylcarbamate has potential applications in:

- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry: In drug development processes where carbamate derivatives are utilized for their bioactive properties.

- Chemical Biology: For studying enzyme interactions and mechanisms due to its reactive functionalities.

Several compounds share structural or functional similarities with tert-butyl 3-iodobenzylcarbamate. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate | Used as a protecting group in organic synthesis |

| Benzyl carbamate | Contains a benzyl and carbamate moiety | Lacks the iodo substituent, making it less reactive |

| Iodobenzene | A simple aromatic compound with an iodine | Lacks the carbamate functionality |

| Tert-butyl nitrite | Contains a nitrite instead of a carbamate | Used as an oxidizing agent in organic reactions |

Tert-butyl 3-iodobenzylcarbamate stands out due to its combination of both the iodobenzyl and carbamate functionalities, providing unique reactivity profiles not found in simpler derivatives.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant